N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide
Description
The compound N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a sulfonamide-containing ethanediamide derivative featuring a 1,3-oxazolidin-2-ylmethyl scaffold. Key structural features include:
- 4-Methoxy-3-methylbenzenesulfonyl group: Enhances electron-withdrawing properties and influences binding interactions .
- 1,3-Oxazolidin-2-ylmethyl group: A heterocyclic scaffold contributing to conformational rigidity and metabolic stability .
- N'-[(4-Methylphenyl)methyl]ethanediamide: A diamide linker that may facilitate hydrogen bonding and solubility .
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-15-4-6-17(7-5-15)13-23-21(26)22(27)24-14-20-25(10-11-31-20)32(28,29)18-8-9-19(30-3)16(2)12-18/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTFGIYQYUSQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the sulfonyl and aromatic groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, aiming to elucidate the precise mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
Substituent Effects on Benzenesulfonyl Groups
Substituents on the benzenesulfonyl moiety significantly alter electronic and steric properties. Comparisons are drawn from sulfonamide derivatives in and :
Key Findings :
Structural Diversity in Heterocyclic Scaffolds
The 1,3-oxazolidin-2-ylmethyl group in the target compound is compared to related heterocycles:
Key Findings :
Physicochemical and Spectral Properties
Data from , and 15 highlight trends in melting points, solubility, and spectral signatures:
Key Findings :
Biological Activity
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide, a complex organic compound, is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H32N4O7S and a molecular weight of approximately 484.6 g/mol. It features an oxazolidin ring, methoxy groups, and a sulfonyl group, which contribute to its biological reactivity and potential therapeutic properties. The presence of these functional groups suggests a multifaceted interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H32N4O7S |
| Molecular Weight | 484.6 g/mol |
| Purity | ~95% |
| Structure | Complex organic with oxazolidin and sulfonyl groups |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structures to this compound. For instance, derivatives containing the oxazolidin ring have exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The proposed mechanisms include inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways. Similar compounds have shown effectiveness against resistant strains such as MRSA and VRE by targeting specific enzymes involved in fatty acid biosynthesis (e.g., enoyl-acyl carrier protein reductase) .
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Case Studies :
- A study on 1,3,4-oxadiazole derivatives demonstrated that compounds with structural similarities exhibited antimicrobial activity that surpassed traditional antibiotics like ampicillin .
- Another investigation revealed that certain benzamide derivatives showed high potency against Staphylococcus aureus and Enterococcus faecalis, indicating the potential for developing new therapeutic agents from this class of compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the oxazolidin ring influences its interaction with biological targets:
- Sulfonyl Group : Enhances solubility and bioavailability.
- Methoxy Substituents : May increase lipophilicity, aiding in membrane penetration.
- Aromatic Rings : Contribute to π-π stacking interactions with target proteins.
Research indicates that modifications to these functional groups can lead to improved efficacy against pathogenic microorganisms.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxazolidin Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonyl Group : Common methods include sulfonation reactions using sulfonic acids or sulfonyl chlorides.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the oxazolidin moiety with the ethylenediamine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
